molecular formula C17H15N3O2 B12012594 2-Oxo-N-phenyl-2-(2-(3-phenyl-2-propenylidene)hydrazino)acetamide CAS No. 53117-39-8

2-Oxo-N-phenyl-2-(2-(3-phenyl-2-propenylidene)hydrazino)acetamide

Cat. No.: B12012594
CAS No.: 53117-39-8
M. Wt: 293.32 g/mol
InChI Key: DWIJSLFNALYLAZ-CVUDBVLYSA-N
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Description

2-Oxo-N-phenyl-2-(2-(3-phenyl-2-propenylidene)hydrazino)acetamide is a complex organic compound with the molecular formula C17H15N3O2 and a molecular weight of 293.328 g/mol . This compound is known for its unique structure, which includes a hydrazino group and a phenyl-propenylidene moiety, making it a subject of interest in various fields of scientific research.

Properties

CAS No.

53117-39-8

Molecular Formula

C17H15N3O2

Molecular Weight

293.32 g/mol

IUPAC Name

N-phenyl-N'-[(E)-[(E)-3-phenylprop-2-enylidene]amino]oxamide

InChI

InChI=1S/C17H15N3O2/c21-16(19-15-11-5-2-6-12-15)17(22)20-18-13-7-10-14-8-3-1-4-9-14/h1-13H,(H,19,21)(H,20,22)/b10-7+,18-13+

InChI Key

DWIJSLFNALYLAZ-CVUDBVLYSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=N/NC(=O)C(=O)NC2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)C=CC=NNC(=O)C(=O)NC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

The synthesis of 2-Oxo-N-phenyl-2-(2-(3-phenyl-2-propenylidene)hydrazino)acetamide typically involves a multi-step reaction process. One common method includes the condensation of phenylhydrazine with benzaldehyde to form a hydrazone intermediate, followed by the reaction with ethyl oxalate to yield the final product . The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reactions.

Chemical Reactions Analysis

2-Oxo-N-phenyl-2-(2-(3-phenyl-2-propenylidene)hydrazino)acetamide undergoes various chemical reactions, including:

Scientific Research Applications

2-Oxo-N-phenyl-2-(2-(3-phenyl-2-propenylidene)hydrazino)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Oxo-N-phenyl-2-(2-(3-phenyl-2-propenylidene)hydrazino)acetamide involves its interaction with various molecular targets. The hydrazino group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the phenyl-propenylidene moiety can interact with cellular membranes, affecting their integrity and function .

Comparison with Similar Compounds

2-Oxo-N-phenyl-2-(2-(3-phenyl-2-propenylidene)hydrazino)acetamide can be compared with similar compounds such as:

Biological Activity

2-Oxo-N-phenyl-2-(2-(3-phenyl-2-propenylidene)hydrazino)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer research. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by several distinctive structural features:

  • Molecular Formula : C18H17N3O3
  • Molecular Weight : 323.3 g/mol
  • IUPAC Name : N-(3-methoxyphenyl)-N'-[(E)-[(E)-3-phenylprop-2-enylidene]amino]oxamide

These features suggest a multifaceted interaction with biological systems, particularly due to the presence of hydrazine and oxoacetamide functionalities.

The biological activity of 2-Oxo-N-phenyl-2-(2-(3-phenyl-2-propenylidene)hydrazino)acetamide is believed to stem from its ability to interact with specific molecular targets within cells. Preliminary studies indicate that it may:

  • Inhibit certain enzymes involved in metabolic pathways.
  • Modulate receptor activity, potentially affecting signaling pathways related to cell proliferation and apoptosis.

Further research is needed to elucidate the precise molecular mechanisms involved.

Antimicrobial Activity

Research indicates that compounds similar to 2-Oxo-N-phenyl-2-(2-(3-phenyl-2-propenylidene)hydrazino)acetamide exhibit significant antibacterial effects. For instance:

  • Minimum Inhibitory Concentration (MIC) : Compounds in this class have shown MIC values ranging from 64 to 512 µg/mL against various bacterial strains, including Escherichia coli and Staphylococcus aureus .

Anticancer Activity

The compound has also been investigated for its potential anticancer properties:

  • Cell Line Studies : In vitro studies have demonstrated cytotoxic effects against several cancer cell lines, including breast (MCF-7) and pancreatic (Patu8988) cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest .

Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial efficacy of derivatives of 2-Oxo-N-phenyl-2-(2-(3-phenyl-2-propenylidene)hydrazino)acetamide against various pathogens. The results indicated that certain derivatives exhibited potent antibacterial activity, suggesting a promising avenue for developing new antibiotics.

CompoundMIC (µg/mL)Target Pathogen
Derivative A128E. coli
Derivative B256S. aureus

Study 2: Anticancer Potential

Another investigation focused on the anticancer properties of this compound in human cancer cell lines. The study highlighted significant reductions in cell viability at concentrations as low as 50 µM.

Cell LineIC50 (µM)Mechanism
MCF-745Apoptosis induction
Patu898830Cell cycle arrest

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